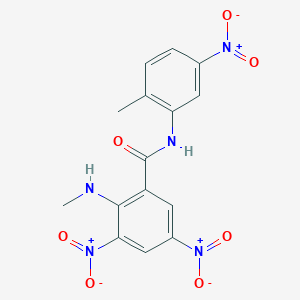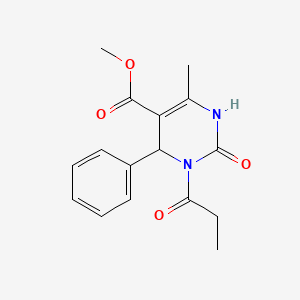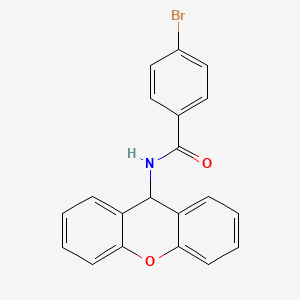![molecular formula C9H9N5OS B12468023 6'-thioxospiro[indole-3,3'-[1,2,4,5]tetrazinan]-2(1H)-one](/img/structure/B12468023.png)
6'-thioxospiro[indole-3,3'-[1,2,4,5]tetrazinan]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one: is a complex heterocyclic compound that features a spiro linkage between an indole and a tetrazinanone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Tetrazinanone Ring: The tetrazinanone ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds.
Spirocyclization: The final step involves the spirocyclization reaction, where the indole and tetrazinanone rings are fused together.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-thione: Contains a thione group instead of a ketone, altering its chemical reactivity and biological activity.
Uniqueness
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H9N5OS |
|---|---|
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
6-sulfanylidenespiro[1,2,4,5-tetrazinane-3,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C9H9N5OS/c15-7-9(13-11-8(16)12-14-9)5-3-1-2-4-6(5)10-7/h1-4,13-14H,(H,10,15)(H2,11,12,16) |
InChI-Schlüssel |
CFBIQZQTWFHAJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)NNC(=S)NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)

![1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12467951.png)

![2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B12467962.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12467963.png)

![5-Fluoro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12467980.png)

![2-bromo-N-[5-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467990.png)
![4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12468003.png)

![propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468013.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468017.png)
